molecular formula C14H10ClFN4O B10943404 3-chloro-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10943404
M. Wt: 304.70 g/mol
InChI Key: CCIWTXWSYATCDX-UHFFFAOYSA-N
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Description

3-chloro-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

The synthesis of 3-chloro-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluorobenzylamine with 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid under appropriate conditions to form the desired compound. The reaction conditions often include the use of coupling agents such as EDCI or DCC, and the reaction is carried out in a suitable solvent like DMF or DMSO .

Chemical Reactions Analysis

3-chloro-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its kinase activity .

Comparison with Similar Compounds

3-chloro-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications.

Properties

Molecular Formula

C14H10ClFN4O

Molecular Weight

304.70 g/mol

IUPAC Name

3-chloro-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H10ClFN4O/c15-11-12(19-20-7-1-6-17-13(11)20)14(21)18-8-9-2-4-10(16)5-3-9/h1-7H,8H2,(H,18,21)

InChI Key

CCIWTXWSYATCDX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C(=N2)C(=O)NCC3=CC=C(C=C3)F)Cl)N=C1

Origin of Product

United States

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